2-Benzylpyrimidin-4-amine 2-Benzylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 22404-44-0
VCID: VC5194520
InChI: InChI=1S/C11H11N3/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)
SMILES: C1=CC=C(C=C1)CC2=NC=CC(=N2)N
Molecular Formula: C11H11N3
Molecular Weight: 185.23

2-Benzylpyrimidin-4-amine

CAS No.: 22404-44-0

Cat. No.: VC5194520

Molecular Formula: C11H11N3

Molecular Weight: 185.23

* For research use only. Not for human or veterinary use.

2-Benzylpyrimidin-4-amine - 22404-44-0

Specification

CAS No. 22404-44-0
Molecular Formula C11H11N3
Molecular Weight 185.23
IUPAC Name 2-benzylpyrimidin-4-amine
Standard InChI InChI=1S/C11H11N3/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)
Standard InChI Key ATTMAZIMEUWSOA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=NC=CC(=N2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Benzylpyrimidin-4-amine has a molecular weight of 185.23 g/mol and a SMILES string of C1=CC=C(C=C1)CC2=NC=CC(=N2)N . Its structure consists of a six-membered pyrimidine ring with a benzyl group (-CH₂C₆H₅) at position 2 and an amino group (-NH₂) at position 4. The planar pyrimidine core facilitates π-π stacking interactions with biological targets, while the benzyl moiety enhances lipophilicity, influencing membrane permeability .

Table 1: Key Molecular Descriptors of 2-Benzylpyrimidin-4-amine

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃
Molecular Weight185.23 g/mol
IUPAC Name2-benzylpyrimidin-4-amine
PubChem CID1236669
InChI KeyATTMAZIMEUWSOA-UHFFFAOYSA-N

Spectral and Computational Data

The compound’s InChI string (InChI=1S/C11H11N3/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)) provides a standardized representation of its connectivity . Computational models predict a logP value of ~2.1, indicating moderate lipophilicity suitable for oral bioavailability. Density functional theory (DFT) calculations suggest that the amino group participates in hydrogen bonding, a critical feature for binding to kinase ATP pockets .

Synthetic Methodologies

Nucleophilic Substitution Reactions

The most common synthesis route involves nucleophilic substitution of 2,4-dichloropyrimidine with benzylamine. For example, reacting 2,4-dichloropyrimidine (1 equiv.) with benzylamine (1 equiv.) in chloroform in the presence of triethylamine (TEA) yields 2-benzylpyrimidin-4-amine in 89–95% yield after silica chromatography .

Scheme 1: Synthesis via Nucleophilic Substitution

2,4-Dichloropyrimidine+BenzylamineTEA, CHCl3Δ2-Benzylpyrimidin-4-amine\text{2,4-Dichloropyrimidine} + \text{Benzylamine} \xrightarrow[\text{TEA, CHCl}_3]{\Delta} \text{2-Benzylpyrimidin-4-amine}

Transition Metal-Catalyzed Couplings

Advanced derivatives are synthesized using cross-coupling strategies:

  • Buchwald-Hartwig Amination: Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling of aryl halides with amines. For instance, 2-chloro-4-aminopyrimidine derivatives react with benzyl bromides under microwave irradiation (150°C, 30 min) to afford target compounds .

  • Suzuki-Miyaura Coupling: Boronic acids cross-couple with halogenated pyrimidines to introduce aromatic substituents. This method achieves regioselective functionalization critical for optimizing bioactivity .

Physicochemical and Pharmacokinetic Properties

Stability and Solubility

2-Benzylpyrimidin-4-amine exhibits:

Drug-Likeness

The compound adheres to Lipinski’s rule of five:

  • Molecular weight <500 Da (185.23 Da)

  • Hydrogen bond donors ≤5 (2 from -NH₂)

  • Hydrogen bond acceptors ≤10 (3 from pyrimidine)

  • logP <5 (predicted ~2.1)

Biological Activity and Mechanisms

PLK4 Inhibition

2-Benzylpyrimidin-4-amine derivatives (e.g., compound 8h) inhibit Polo-like kinase 4 (PLK4), a regulator of centriole duplication, with IC₅₀ values as low as 6.7 nM . This activity correlates with antiproliferative effects in breast cancer cell lines (MCF-7, MDA-MB-231), where 8h reduces viability by >80% at 1 μM .

Table 2: Anticancer Activity of Select Derivatives

CompoundTargetIC₅₀ (μM)Cell LineViability Reduction
8hPLK40.0067MCF-785% at 1 μM
34USP1/UAF10.012A549 (NSCLC)70% at 5 μM

USP1/UAF1 Deubiquitinase Inhibition

N-Benzyl-2-phenylpyrimidin-4-amine analogues (e.g., compound 34) inhibit USP1/UAF1, a deubiquitinase overexpressed in nonsmall cell lung cancer (NSCLC). At 5 μM, 34 increases monoubiquitinated PCNA levels by 3-fold and reduces A549 cell survival by 70% .

Applications in Drug Discovery

Anticancer Therapeutics

The compound’s dual inhibition of PLK4 and USP1/UAF1 supports its development for:

  • Breast Cancer: PLK4 inhibition induces mitotic defects and apoptosis in triple-negative subtypes .

  • NSCLC: USP1/UAF1 blockade synergizes with DNA-damaging agents, enhancing chemotherapy efficacy .

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